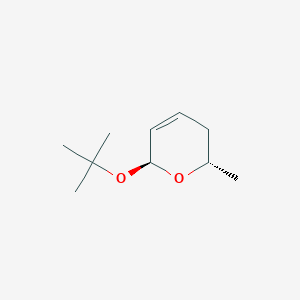
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide is a chemical compound that contains a phosphorus atom within a six-membered ring structure This compound is notable for its unique combination of sulfur and phosphorus atoms, which contribute to its distinctive chemical properties and reactivity
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide typically involves the reaction of a phosphorus-containing precursor with a sulfur-containing reagent. One common method involves the reaction of 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphorinane with a suitable sulfur donor under controlled conditions . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies . In medicine, it is being investigated for its potential use in drug development, particularly for targeting diseases that involve sulfur metabolism . In industry, it is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide involves its interaction with various molecular targets and pathways. The sulfur and phosphorus atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . This reactivity is exploited in various applications, such as the development of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . While both compounds contain a phosphorus atom within a six-membered ring, their reactivity and applications differ due to the presence of different substituents. The unique combination of sulfur and phosphorus in this compound makes it particularly valuable for applications that require specific sulfur-phosphorus interactions.
Propriétés
Numéro CAS |
49542-46-3 |
|---|---|
Formule moléculaire |
C6H13O2PS2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2PS2/c1-5-4-6(2,3)8-9(10,11)7-5/h5H,4H2,1-3H3,(H,10,11) |
Clé InChI |
YKTGNEULNUZRCB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OP(=S)(O1)S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

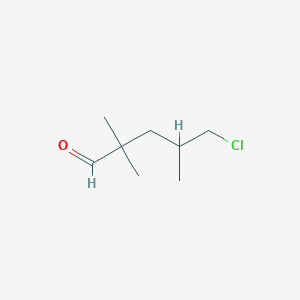
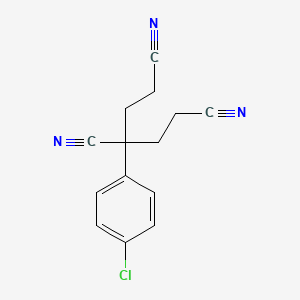


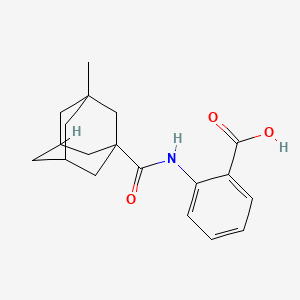
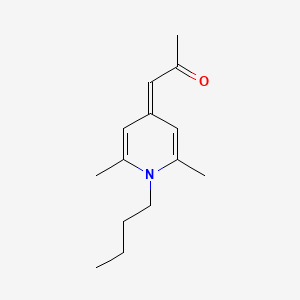
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
